molecular formula C15H20BrNS B8581251 2-Bromo-6-octylbenzo[d]thiazole

2-Bromo-6-octylbenzo[d]thiazole

Cat. No. B8581251
M. Wt: 326.3 g/mol
InChI Key: JJYHMNIWMFONEJ-UHFFFAOYSA-N
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Patent
US09181191B2

Procedure details

To a solution of p-TsOH.H2O (108 mg, 0.57 mmol) in MeCN (2 mL) was added compound 6-octylbenzo[d]thiazol-2-amine (50 mg, 0.19 mmol). The resulting suspension was cooled to 10-15° C. and to this was added, gradually, a solution of NaNO2 (26 mg, 0.38 mmol) and KBr (56 mg, 0.48 mmol) in H2O (0.5 mL). The mixture was then stirred at r.t. for 1 h. Then the mixture was extracted with EtOAc and purified by silica gel chromatography using PE to give product the title compound (50 mg, 82%). 1H NMR (300 MHz, CDCl3) δ 7.880 (t, 1H), 7.585 (s, 1H), 7.286 (t, 1H), 2.711 (t, 2H), 1.686-1.571 (m, 2H), 1.309-1.186 (m, 10H), 0.874 (t, 3H).
Quantity
108 mg
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
26 mg
Type
reactant
Reaction Step Two
Name
Quantity
56 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O)(=O)=O)=CC=1.O.[CH2:13]([C:21]1[CH:30]=[CH:29][C:24]2[N:25]=[C:26](N)[S:27][C:23]=2[CH:22]=1)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20].N([O-])=O.[Na+].[K+].[Br-:36]>CC#N.O>[Br:36][C:26]1[S:27][C:23]2[CH:22]=[C:21]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:30]=[CH:29][C:24]=2[N:25]=1 |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
108 mg
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O.O
Name
Quantity
50 mg
Type
reactant
Smiles
C(CCCCCCC)C1=CC2=C(N=C(S2)N)C=C1
Name
Quantity
2 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
26 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
56 mg
Type
reactant
Smiles
[K+].[Br-]
Step Four
Name
Quantity
0.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at r.t. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to this was added
EXTRACTION
Type
EXTRACTION
Details
Then the mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1SC2=C(N1)C=CC(=C2)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.